Cas no 53632-92-1 (3-(thiophen-2-yl)propan-1-aminium chloride)

3-(thiophen-2-yl)propan-1-aminium chloride is a versatile organic compound featuring a thiophenyl substituent. This compound exhibits high purity and stability, making it suitable for various synthetic applications. Its unique structure allows for efficient reactions in organic synthesis, providing researchers with a valuable tool for constructing complex molecules.
3-(thiophen-2-yl)propan-1-aminium chloride structure
53632-92-1 structure
Product Name:3-(thiophen-2-yl)propan-1-aminium chloride
CAS No:53632-92-1
MF:C7H12ClNS
MW:177.69487953186
CID:1583460
PubChem ID:12280954
Update Time:2025-07-21

3-(thiophen-2-yl)propan-1-aminium chloride Chemical and Physical Properties

Names and Identifiers

    • 3-(thiophen-2-yl)propan-1-aminium chloride
    • 3-thiophen-2-ylpropylazanium,chloride
    • Thiopropamine (hydrochloride)
    • BP-11532
    • DS-016569
    • 2-Thiopheneethanamine, alpha-methyl-, hydrochloride
    • EN300-68368
    • Isopropylamine, 1-(2-thienyl)-, hydrochloride
    • THIOPROPAMINE HYDROCHLORIDE
    • 1-thiophen-2-ylpropan-2-amine;hydrochloride
    • 1-(thiophen-2-yl)propan-2-amine hydrochloride
    • 53632-92-1
    • 2-Thiopheneethanamine, a-methyl-, hydrochloride
    • CHEMBL3248700
    • AT16733
    • Z1160899518
    • alpha-Methyl-2-thiopheneethylamine, hydrochloride
    • SCHEMBL2712848
    • 1-thiophen-2-ylpropan-2-amine:hydrochloride
    • 1-(2-Thenyl)ethylamine hydrochloride
    • DTXSID90968403
    • 1-(Thiophen-2-yl)propan-2-amine HCl
    • MDL: MFCD01680207
    • Inchi: 1S/C7H11NS.ClH/c1-6(8)5-7-3-2-4-9-7;/h2-4,6H,5,8H2,1H3;1H
    • InChI Key: MJRDCJBNRNAXIK-UHFFFAOYSA-N
    • SMILES: Cl.S1C=CC=C1CC(C)N

Computed Properties

  • Exact Mass: 164.9441
  • Monoisotopic Mass: 177.0378983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 85
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3Ų

Experimental Properties

  • PSA: 22.3

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Additional information on 3-(thiophen-2-yl)propan-1-aminium chloride

Introduction to 3-(thiophen-2-yl)propan-1-aminium chloride (CAS No. 53632-92-1) in Modern Chemical and Pharmaceutical Research

The compound 3-(thiophen-2-yl)propan-1-aminium chloride, identified by the CAS number 53632-92-1, represents a significant molecule in the realm of chemical and pharmaceutical research. Its unique structural features, combining a thiophene ring with an aminium cation and a propyl chain, make it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications. This introduction explores the compound's chemical properties, synthetic pathways, and its emerging role in contemporary research, particularly in drug discovery and material science.

Chemical Structure and Properties: The molecular structure of 3-(thiophen-2-yl)propan-1-aminium chloride consists of a thiophene ring (C4H3S) linked to a propyl chain (C3H7) via an amine group (NH2), which is further protonated to form an aminium cation (NH3+). The presence of the thiophene ring introduces aromaticity and electronic delocalization, while the aminium group enhances electrophilicity. The chloride counterion stabilizes the cationic species, making it soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). These properties are crucial for its utility in both organic synthesis and biochemical interactions.

Synthetic Pathways: The synthesis of 3-(thiophen-2-yl)propan-1-aminium chloride typically involves the reaction of 2-thiophenecarboxaldehyde with propylamine in the presence of an acid catalyst. This condensation reaction proceeds via nucleophilic addition followed by dehydration to form an imine intermediate, which is subsequently converted to the desired aminium salt upon treatment with hydrochloric acid. Alternative synthetic routes include palladium-catalyzed cross-coupling reactions between 2-thienylboronic acid and propyl halides, offering higher selectivity and yield under controlled conditions. Recent advances in catalytic methods have improved the efficiency of these reactions, making them more sustainable and scalable for industrial applications.

Applications in Drug Discovery: The structural motifs present in 3-(thiophen-2-yl)propan-1-aminium chloride have garnered interest in pharmaceutical research due to their potential bioactivity. Thiophene derivatives are well-known for their role in medicinal chemistry, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer effects. The aminium group can serve as a pharmacophore, interacting with biological targets through hydrogen bonding or ionic interactions. Current studies are exploring its derivatives as kinase inhibitors and protease activators, with promising results in preclinical trials. The compound's ability to modulate enzyme activity makes it a valuable scaffold for designing novel therapeutic agents.

Emerging Roles in Material Science: Beyond its pharmaceutical applications, 3-(thiophen-2-yl)propan-1-aminium chloride has found utility in material science, particularly in the development of conductive polymers and organic semiconductors. The thiophene ring's conjugated system facilitates electron delocalization, enhancing electrical conductivity when incorporated into polymer backbones. Researchers have successfully integrated this compound into organic field-effect transistors (OFETs), demonstrating its potential as an active layer material. Additionally, its ability to form coordination complexes with metal ions has been exploited in designing luminescent materials for optoelectronic devices.

Recent Research Developments: Recent publications highlight innovative uses of 3-(thiophen-2-yl)propan-1-aminium chloride in bioimaging and diagnostics. Its fluorescence properties have been harnessed to develop probes for cellular imaging, allowing researchers to track biological processes with high precision. Furthermore, its derivatives have shown promise as contrast agents for magnetic resonance imaging (MRI), improving diagnostic accuracy in medical applications. These findings underscore the compound's versatility and its potential impact across multiple scientific disciplines.

Future Prospects: As research continues to uncover new applications for 3-(thiophen-2-yl)propan-1-aminium chloride, its significance in chemical and pharmaceutical innovation is expected to grow. Advances in computational chemistry are enabling more efficient virtual screening of derivatives, accelerating the discovery of novel bioactive compounds. Sustainable synthetic methods are also being prioritized to minimize environmental impact while maintaining high yields. Collaborative efforts between academia and industry will further drive the development of this compound into next-generation therapeutics and materials.

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